![molecular formula C18H11Cl2N3O B1363032 5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B1363032.png)
5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated aniline group, a vinyl linkage, and an isoxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the isoxazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include chlorinated aniline derivatives and vinyl compounds, which undergo a series of reactions such as nucleophilic substitution and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions carried out in specialized reactors. The process is optimized to maximize efficiency and minimize waste, often employing continuous flow techniques and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated solvents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(3-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile
- 5-[2-(2-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile
Uniqueness
Compared to similar compounds, 5-[2-(4-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile is unique due to its specific substitution pattern on the aniline and isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H11Cl2N3O |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
5-[2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H11Cl2N3O/c19-12-5-7-13(8-6-12)22-10-9-17-15(11-21)18(23-24-17)14-3-1-2-4-16(14)20/h1-10,22H |
InChI Key |
RHXYZIQSFPAUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


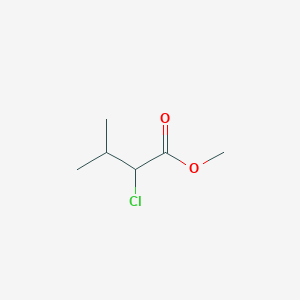
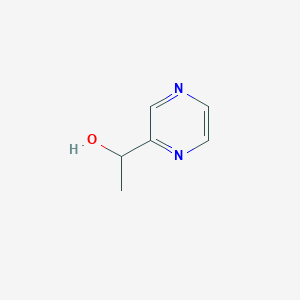
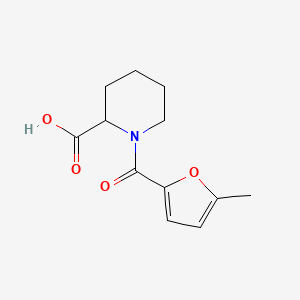
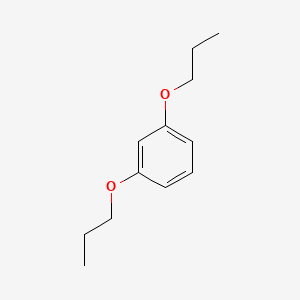
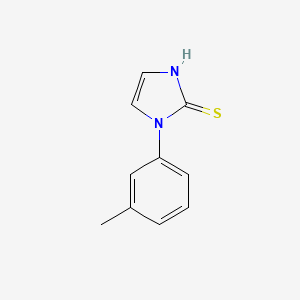
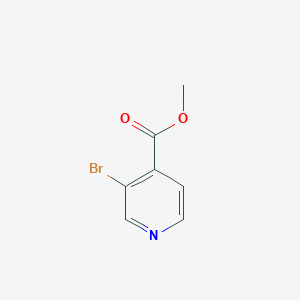

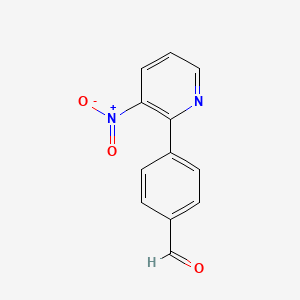
![2-[(2-Methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B1362967.png)
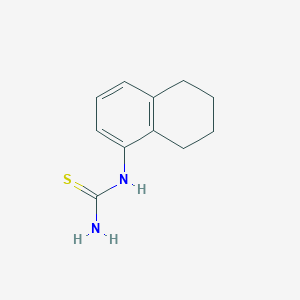
![methyl 3-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1362975.png)
![2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone](/img/structure/B1362989.png)
![2-[(4-chlorophenyl)methylideneamino]-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B1362994.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-2-[2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B1363021.png)
